3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-[4-(Benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-d][1,2]oxazole core, which is fused with various aromatic groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of aromatic groups: The aromatic groups are introduced via substitution reactions, often using reagents like bromobenzene and benzyloxybenzene under specific conditions.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography, to ensure the desired compound’s purity.
Industrial production methods for such complex molecules are less common due to the intricate and multi-step nature of the synthesis. advancements in organic synthesis and automation may pave the way for more efficient production techniques in the future.
Chemical Reactions Analysis
3-[4-(Benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[4-(Benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione include other heterocyclic compounds with similar core structures, such as:
- Pyrrolo[3,4-d]pyridazines
- Pyrrolo[3,4-d]pyrimidines
- Pyrrolo[3,4-d]triazoles
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C31H25BrN2O5 |
---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C31H25BrN2O5/c1-37-26-18-21(12-17-25(26)38-19-20-8-4-2-5-9-20)28-27-29(39-34(28)24-10-6-3-7-11-24)31(36)33(30(27)35)23-15-13-22(32)14-16-23/h2-18,27-29H,19H2,1H3 |
InChI Key |
HXMUMYVNZGBUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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